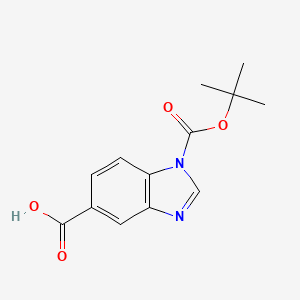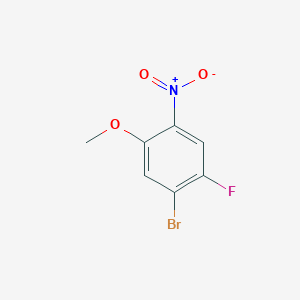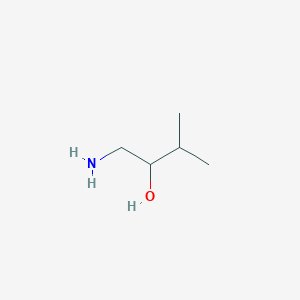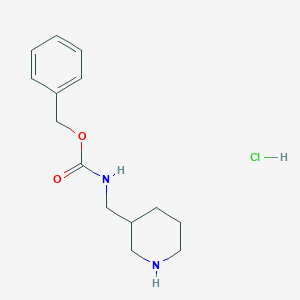
6-bromo-1-methyl-1H-indazole
Übersicht
Beschreibung
6-Bromo-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 g/mol .
Synthesis Analysis
Indazole derivatives, including 6-bromo-1-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods for the synthesis of indazole derivatives have been developed . For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles .Molecular Structure Analysis
The molecular structure of 6-bromo-1-methyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 .Chemical Reactions Analysis
Indazole derivatives, including 6-bromo-1-methyl-1H-indazole, are known to participate in a variety of chemical reactions . For instance, the structure-activity relationships (SARs) analysis of the synthesized derivatives suggested that the substituent groups at both 4-position and 6-position of 1H-indazole scaffold played a crucial role in the IDO1 inhibition .Physical And Chemical Properties Analysis
6-Bromo-1-methyl-1H-indazole has a density of 1.6±0.1 g/cm³, a boiling point of 293.6±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 48.7±0.5 cm³ and a polar surface area of 18 Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
6-Bromo-1-methyl-1H-indazole derivatives have been synthesized and evaluated for their potential as anticancer agents . These compounds have shown inhibitory activity on the viability of various human cancer cell lines, including liver, breast, and leukemia . The ability to selectively target cancer cells makes these derivatives promising candidates for further development into anticancer drugs.
Antiangiogenic Properties
Some derivatives of 6-bromo-1-methyl-1H-indazole exhibit antiangiogenic activities , which is the process of inhibiting the growth of new blood vessels. This is particularly important in cancer treatment as it can prevent tumors from obtaining the blood supply needed for their growth . Compounds with antiangiogenic properties can potentially be used to halt the progression of cancers.
Antioxidant Effects
Indazole compounds, including those with the 6-bromo-1-methyl-1H-indazole moiety, have been assessed for their antioxidant activities . They have been found to scavenge various radicals, which is crucial in protecting cells from oxidative stress that can lead to chronic diseases . These antioxidant properties are valuable for the development of therapies for diseases caused by oxidative damage.
Synthetic Methodologies
The synthesis of 6-bromo-1-methyl-1H-indazole is of significant interest due to its medicinal applications. Recent synthetic approaches have focused on transition metal-catalyzed reactions, reductive cyclization, and catalyst-free conditions to improve the efficiency and yield of these compounds . Advancements in synthetic methodologies can facilitate the production of these compounds for research and therapeutic use.
In Silico Molecular Docking
In silico molecular docking studies have been conducted to understand the structural basis behind the biological activities of indazole derivatives. These studies provide insights into the interaction between these compounds and biological targets, such as enzymes or receptors involved in disease processes . This application is crucial for drug design and optimization.
Selective Inhibition
Indazole derivatives have been identified as selective inhibitors of certain enzymes and receptors. This selectivity is beneficial in therapeutic settings as it allows for targeted treatment with minimal side effects. The 6-bromo-1-methyl-1H-indazole scaffold has been utilized to develop compounds that selectively inhibit enzymes involved in respiratory diseases .
Safety and Hazards
Zukünftige Richtungen
Indazole-containing derivatives, including 6-bromo-1-methyl-1H-indazole, represent one of the most important heterocycles in drug molecules . They have attracted considerable attention from chemists due to their significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .
Wirkmechanismus
Target of Action
6-Bromo-1-methyl-1H-indazole is a type of indazole derivative . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate the activity of certain kinases, including chk1, chk2, and sgk . This interaction with its targets can lead to changes in cellular processes, potentially contributing to its medicinal effects.
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-1-methyl-1H-indazole are likely to be those involving the kinases it targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect various cellular processes, including cell growth and survival, protein synthesis, and cellular trafficking . Similarly, the inhibition of CHK1 and CHK2 kinases can influence cell cycle progression and DNA damage response .
Result of Action
The molecular and cellular effects of 6-Bromo-1-methyl-1H-indazole’s action are likely to be diverse, given its potential to interact with multiple targets. For instance, its anticancer activity could result from its ability to inhibit cell growth and induce cell cycle arrest . Additionally, its antioxidant activities have been demonstrated in a study where it showed significant OH radical scavenging activities .
Eigenschaften
IUPAC Name |
6-bromo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSOIGNROPKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626440 | |
| Record name | 6-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-methyl-1H-indazole | |
CAS RN |
590417-94-0 | |
| Record name | 6-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)


![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)

